trans-Ceftibuten
Overview
Description
trans-Ceftibuten: is a metabolite of ceftibuten, which is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum activity against Gram-negative bacteria and is used primarily in the treatment of various bacterial infections. Unlike its cis-isomer, this compound is less antimicrobially potent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Ceftibuten involves the isomerization of cis-Ceftibuten. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts to facilitate the conversion. One method involves the use of alkaline conditions and acetonitrile, followed by purification steps involving activated carbon and vacuum drying .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis and purification processes. The crude product is subjected to a series of chemical treatments to achieve high purity. The process includes the use of solvents, alkaline matter, and acetonitrile, followed by filtration and drying steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: trans-Ceftibuten undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
trans-Ceftibuten has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of cephalosporin antibiotics and their derivatives.
Biology: Investigated for its interactions with bacterial enzymes and proteins.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in comparison to its cis-isomer.
Industry: Used in the development of new antibiotics and in the study of bacterial resistance mechanisms
Mechanism of Action
trans-Ceftibuten exerts its effects by binding to essential target proteins of the bacterial cell wall. This binding inhibits the synthesis of the cell wall, leading to bacterial cell death. The molecular targets include penicillin-binding proteins, which are crucial for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls .
Comparison with Similar Compounds
Cis-Ceftibuten: The cis-isomer of ceftibuten, which is more antimicrobially potent than the trans-isomer.
Cefixime: Another third-generation cephalosporin with similar antibacterial activity.
Cefpodoxime: A cephalosporin antibiotic with a similar spectrum of activity.
Uniqueness: trans-Ceftibuten is unique due to its specific isomeric form, which affects its antimicrobial potency and pharmacokinetic properties. While it is less potent than its cis-isomer, it provides valuable insights into the structural and functional aspects of cephalosporin antibiotics .
Biological Activity
trans-Ceftibuten is a metabolite of ceftibuten, a third-generation cephalosporin antibiotic primarily used for treating bacterial infections. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, antibacterial efficacy, and clinical implications based on diverse research findings.
Overview of Ceftibuten and Its Metabolite
Ceftibuten is known for its broad-spectrum activity against various gram-positive and gram-negative bacteria. The compound undergoes metabolic conversion in the body, primarily yielding cis-ceftibuten, with this compound being produced in smaller amounts (approximately 10% of the administered dose) . While cis-ceftibuten exhibits significant antimicrobial potency, this compound has been noted to have reduced activity, approximately one-eighth that of its cis counterpart .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various populations, including healthy individuals and those with renal insufficiency. Key findings include:
- Absorption and Distribution : Following oral administration, the maximum concentration of this compound in plasma occurs later than that of cis-ceftibuten, particularly in individuals with moderate to severe renal impairment . The apparent steady-state volume of distribution (V beta/F) varies significantly with renal function, indicating altered pharmacokinetics in patients with compromised kidney function .
- Elimination : Renal excretion is a primary pathway for ceftibuten elimination. In patients with varying degrees of renal dysfunction, the half-life of ceftibuten increases significantly, impacting dosing recommendations .
Table 1: Pharmacokinetic Parameters of Ceftibuten and Its Metabolites
Parameter | Healthy Volunteers | Moderate Renal Dysfunction | Severe Renal Dysfunction |
---|---|---|---|
Half-life (hours) | 2.5 | 7.1 | 13.4 |
Total Clearance (mL/min) | 60 | 30 | 16 |
Volume of Distribution (L/kg) | 0.21 - 0.24 | Increased | Increased |
Antimicrobial Activity
This compound demonstrates limited antibacterial activity compared to its cis form. However, it retains some efficacy against specific pathogens:
- Activity Against Enterobacteriaceae : Ceftibuten is notably effective against various strains within this family, inhibiting most at concentrations below 4 µg/mL . While this compound is less potent, it contributes to the overall antibacterial effect when present.
- Resistance Profiles : Ceftibuten shows remarkable stability against many beta-lactamases produced by common pathogens. This resistance profile enhances its utility in treating infections caused by resistant strains .
Clinical Studies
Several clinical trials have assessed the efficacy and safety of ceftibuten in treating respiratory and urinary tract infections:
- Acute Bacterial Exacerbations : In clinical trials involving patients with acute bacterial exacerbations of chronic bronchitis, ceftibuten demonstrated comparable efficacy to other antibiotics like cefaclor . However, the clinical success rates varied across studies.
- Adverse Effects : The safety profile indicates that gastrointestinal disturbances are the most common adverse events associated with ceftibuten treatment. In a study involving over 1,000 pediatric patients, less than 1% discontinued treatment due to adverse events related to the drug .
Table 2: Summary of Clinical Efficacy
Study Type | Treatment Group | Success Rate (%) |
---|---|---|
Acute Bacterial Exacerbations | Ceftibuten (400 mg) | 60 |
Comparison with Cefaclor | Cefaclor (250 mg) | 79 |
Properties
IUPAC Name |
(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJFKXSSGBWRBZ-VTSZRNMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)O)/C3=CSC(=N3)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101600 | |
Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701101600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97519-40-9, 97519-39-6 | |
Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97519-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Ceftibuten | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701101600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 97519-39-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.